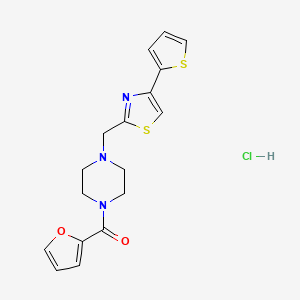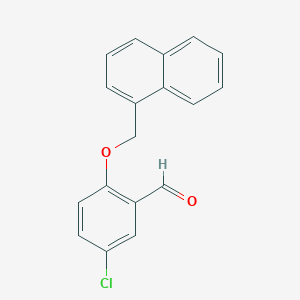
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural motif with the specified compound, demonstrated potent cytotoxic activities against various cancer cell lines, highlighting the utility of such compounds in developing anticancer agents (Deady et al., 2003).
Bitter Modifying Flavour Compounds
- A study on novel bitter modifying flavour compounds related to pyrazole derivatives assessed their safety for use in food and beverage applications, indicating a broad interest in modifying food properties for better consumer acceptance (Karanewsky et al., 2016).
Neurodegenerative Diseases
- Compounds with a purine base have been evaluated for their potential in treating neurodegenerative diseases. For example, 8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones were studied for their adenosine receptor antagonism and monoamine oxidase inhibition, underscoring the therapeutic potential of purine derivatives in neurodegenerative disease management (Brunschweiger et al., 2014).
Metal-Mediated Base Pairs
- The synthesis and characterization of metal complexes of 6-pyrazolylpurine derivatives, aiming to explore metal-mediated base pairs, suggest applications in biochemistry and molecular biology, particularly in the design of novel nucleic acid structures (Sinha et al., 2015).
Organic Syntheses and Catalysis
- Studies on organic syntheses via transition metal complexes and the development of novel synthesis methods for pyran derivatives demonstrate the importance of purine and pyrazole derivatives in synthetic chemistry for creating complex organic molecules (Yu et al., 1997).
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-ethyl-3-methyl-1-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-6-25-17-18(22-20(25)27-15(4)11-14(3)23-27)24(5)21(29)26(19(17)28)12-16-10-8-7-9-13(16)2/h7-11H,6,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBFXOMPSFYGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
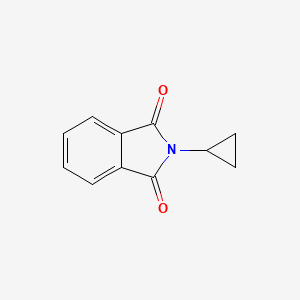
![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2502582.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2502585.png)
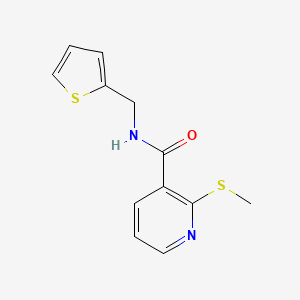
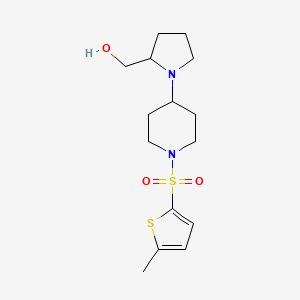
![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)

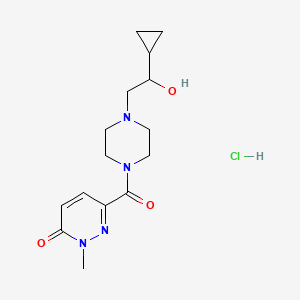

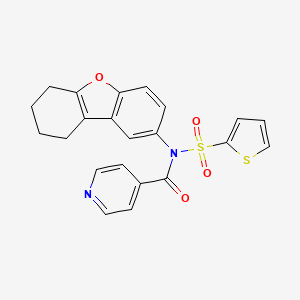
![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)
